

Aurora A inhibitor 3 solubility in DMSO and culture media

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Compound of Interest

Compound Name: Aurora A inhibitor 3

Cat. No.: B12364304

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Application Notes and Protocols: Aurora A Inhibitor III

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aurora A kinase is a key serine/threonine kinase that plays a critical role in regulating mitotic events, including centrosome maturation, spindle assembly, and chromosome segregation.[1][2][3] Its overexpression is frequently observed in various human cancers and is linked to tumorigenesis, genetic instability, and poor patient outcomes.[4][5] Consequently, Aurora A has emerged as an attractive therapeutic target for cancer drug development.[4] Aurora A Inhibitor III is a potent and selective small molecule inhibitor of Aurora A kinase, making it a valuable tool for studying its cellular functions and for potential therapeutic development.

Product Information and Mechanism of Action

Aurora A Inhibitor III (CAS No. 879127-16-9) is a cell-permeable 2,4-dianilinopyrimidine compound that functions as an ATP-competitive inhibitor of Aurora A kinase.[6] It exhibits high potency with a reported IC₅₀ value of 42 nM in cell-free assays.[7][8][9][10] The inhibitor demonstrates selectivity for Aurora A over a panel of other kinases.[7][9] Inhibition of Aurora A in cells leads to defects in mitotic spindle assembly, G2/M cell cycle arrest, and ultimately, apoptosis.[3]

Solubility Data

The solubility of Aurora A Inhibitor III can vary between different lots and manufacturers. It is highly soluble in dimethyl sulfoxide (DMSO) but poorly soluble in aqueous solutions.[9] Researchers should always consult the certificate of analysis for the specific lot being used.

Solvent	Reported Solubility Range (mg/mL)	Molar Equivalent (at 413.4 g/mol)	Notes
DMSO	50 - 125 mg/mL	~121 mM - 302 mM	Use fresh, anhydrous DMSO as moisture can reduce solubility. [9]
Ethanol	5 - 20 mg/mL	~12 mM - 48 mM	
Water / Culture Media	Insoluble	-	Must be diluted from a DMSO stock solution.

Data compiled from multiple sources.[7][9][11]

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

This protocol describes the preparation of a high-concentration stock solution of Aurora A Inhibitor III in DMSO.

Materials:

- Aurora A Inhibitor III (solid powder)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile, conical-bottom polypropylene tubes

Procedure:

- Equilibrate the vial of Aurora A Inhibitor III powder to room temperature before opening to prevent moisture condensation.
- Prepare a stock solution by dissolving the powder in fresh, anhydrous DMSO. For example, to prepare a 10 mM stock solution, add 241.9 μL of DMSO to 1 mg of powder (Molecular Weight: 413.4 g/mol).
- Vortex or sonicate the solution gently in a water bath to ensure the compound is completely dissolved.^[9]
- Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
- Store the stock solution aliquots at -20°C or -80°C . Stock solutions are reported to be stable for up to one year at -80°C and one month at -20°C in solvent.^{[9][10]}

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol outlines the serial dilution of the DMSO stock solution into cell culture medium for treating cells.

Materials:

- Prepared stock solution of Aurora A Inhibitor III in DMSO (e.g., 10 mM)
- Complete cell culture medium, pre-warmed to 37°C
- Sterile microcentrifuge tubes or plates

Procedure:

- Thaw an aliquot of the Aurora A Inhibitor III stock solution at room temperature.
- Perform serial dilutions of the stock solution in pre-warmed complete culture medium to achieve the desired final concentrations.

- **Crucial Step:** To avoid precipitation, add the inhibitor stock solution to the culture medium and mix immediately and thoroughly. It is recommended to add the stock solution to a larger volume of medium (e.g., add 1 μL of 10 mM stock to 1 mL of medium for a 10 μM final concentration) rather than the other way around.
- Ensure the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5% and ideally below 0.1%.
- Always prepare a vehicle control using the same final concentration of DMSO as the highest concentration of the inhibitor used.
- Add the final working solutions to the cells immediately after preparation.

Protocol 3: Example Cell-Based Assay - Anti-Proliferation (MTT Assay)

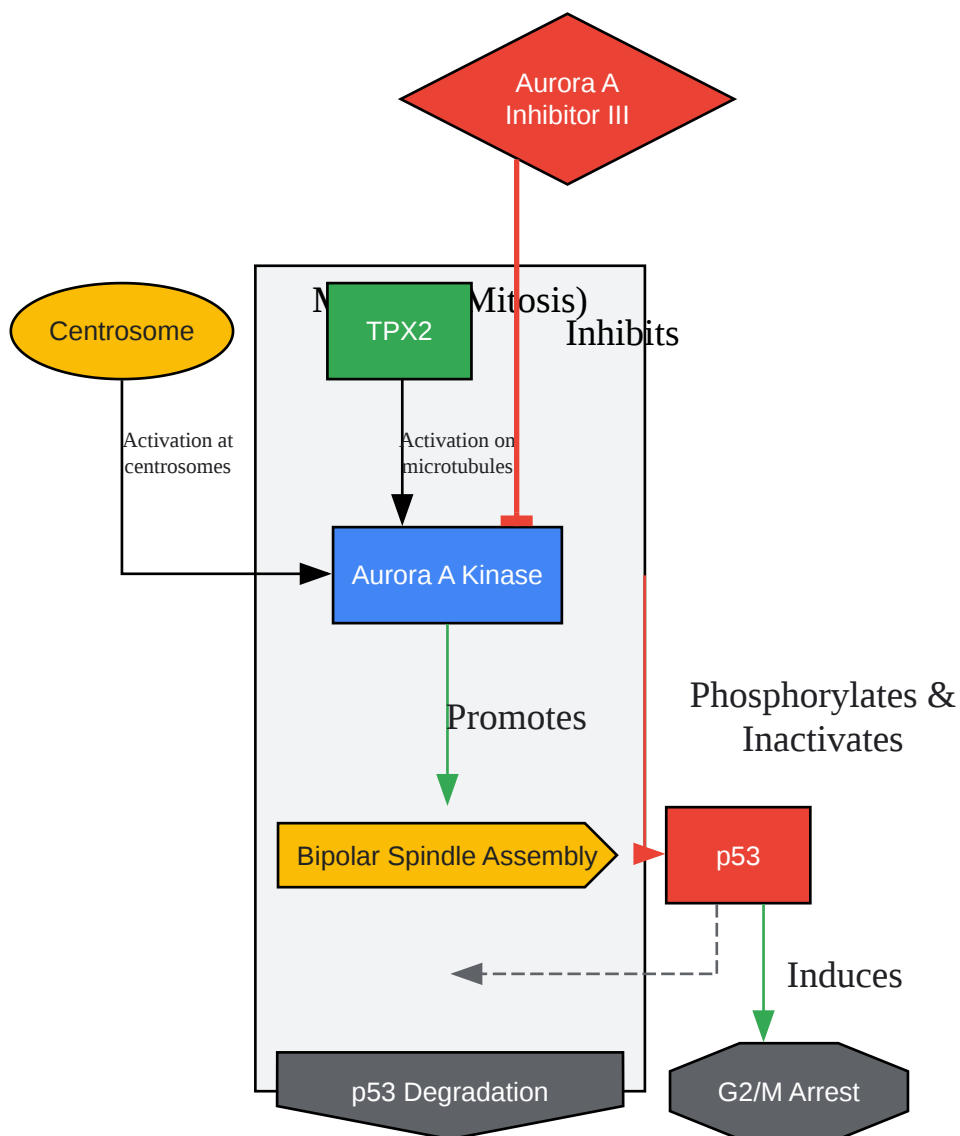
This protocol provides a general workflow for assessing the effect of Aurora A Inhibitor III on cell proliferation.

Workflow:

- **Cell Seeding:** Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- **Treatment:** The next day, replace the medium with fresh medium containing various concentrations of Aurora A Inhibitor III or a DMSO vehicle control.
- **Incubation:** Incubate the cells for a specified period (e.g., 48-72 hours).[\[12\]](#)
- **MTT Addition:** Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
- **Solubilization:** Remove the medium and add DMSO to each well to dissolve the formazan crystals.[\[12\]](#)
- **Measurement:** Read the absorbance at a wavelength of ~570 nm using a microplate reader.

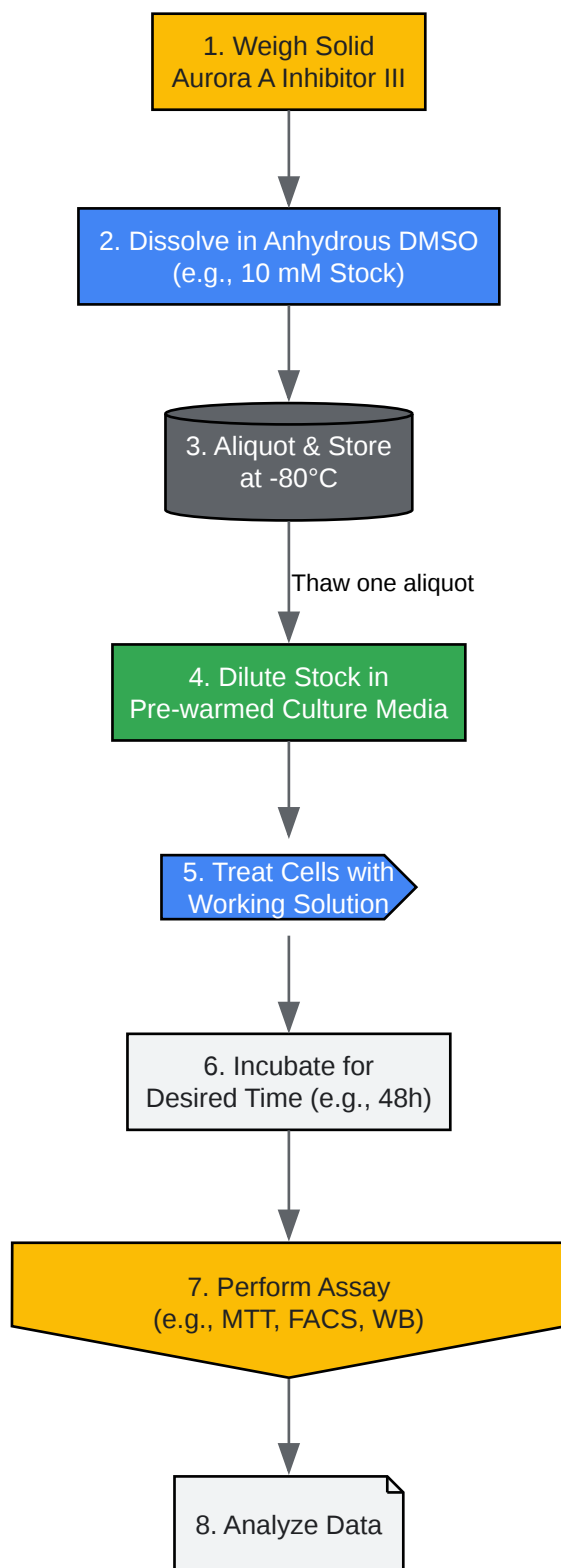
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Visualizations



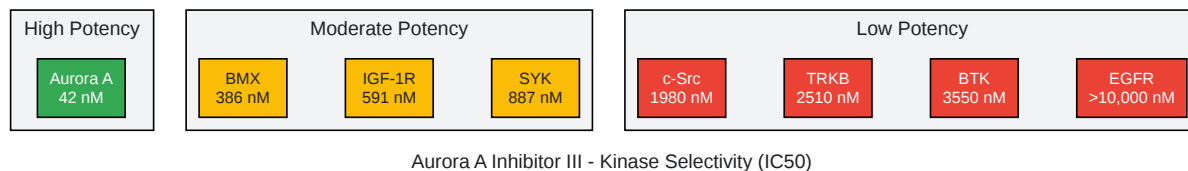
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Caption: Simplified Aurora A signaling pathway in the G2/M phase of the cell cycle.



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Caption: General experimental workflow for using Aurora A Inhibitor III in cell culture.



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Caption: Kinase selectivity profile of Aurora A Inhibitor III based on IC₅₀ values.[7][9]

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